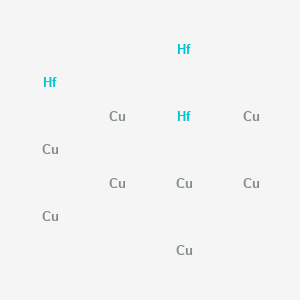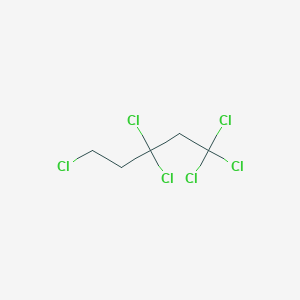
Benzenamine, 4,4'-tellurobis[N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- is a unique organotellurium compound with the chemical formula C16H20N2Te It is characterized by the presence of tellurium atoms bonded to aromatic amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-tellurobis[N,N-dimethyl- typically involves the reaction of dimethylamine with a tellurium-containing precursor. One common method is the reaction of 4,4’-diiodobenzene with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-tellurobis[N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride.
Substitution: The aromatic amine groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Nitrobenzenamine derivatives, halogenated benzenamine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways involving reactive oxygen species.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4,4’-tellurobis[N,N-dimethyl- involves its interaction with molecular targets through its tellurium center. The compound can modulate redox reactions and interact with biological molecules, such as proteins and nucleic acids, through coordination bonds. These interactions can influence various cellular pathways, including those involved in oxidative stress and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-: Similar structure but with a methylene bridge instead of tellurium.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of tellurium.
Benzenamine, N,4-dimethyl-: Lacks the tellurium and has a simpler structure.
Uniqueness
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- is unique due to the presence of tellurium, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
59130-74-4 |
|---|---|
Fórmula molecular |
C16H20N2Te |
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)phenyl]tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C16H20N2Te/c1-17(2)13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18(3)4/h5-12H,1-4H3 |
Clave InChI |
VOLJXUIKBLWFPA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)

![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)

![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)




![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)
